N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

CAS No.: 1094715-34-0

Cat. No.: VC2809975

Molecular Formula: C5H7N3O4S

Molecular Weight: 205.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1094715-34-0 |

|---|---|

| Molecular Formula | C5H7N3O4S |

| Molecular Weight | 205.19 g/mol |

| IUPAC Name | N-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |

| Standard InChI | InChI=1S/C5H7N3O4S/c1-6-13(11,12)3-2-7-5(10)8-4(3)9/h2,6H,1H3,(H2,7,8,9,10) |

| Standard InChI Key | PKIRXZLODYGLKC-UHFFFAOYSA-N |

| SMILES | CNS(=O)(=O)C1=CNC(=O)NC1=O |

| Canonical SMILES | CNS(=O)(=O)C1=CNC(=O)NC1=O |

Introduction

Chemical Identity and Structural Properties

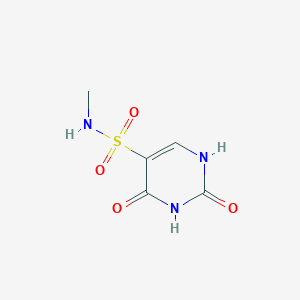

N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is identified by its CAS number 1094715-34-0 and belongs to the pyrimidine derivative class of compounds . The compound features a tetrahydropyrimidine ring with specific functional groups that determine its chemical behavior and potential biological activities. The pyrimidine ring structure serves as the foundation of many biologically active compounds, making this molecule of particular interest to medicinal chemistry researchers and pharmaceutical developers.

Basic Chemical Information

The compound's key chemical identifiers and physical properties are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1094715-34-0 |

| IUPAC Name | N-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinesulfonamide |

| Molecular Formula | C5H7N3O4S |

| Molecular Weight | 205.19 g/mol |

| Physical Form | Powder |

| Purity (Commercial) | 95% |

| InChI Key | PKIRXZLODYGLKC-UHFFFAOYSA-N |

| Storage Condition | Room Temperature |

Source: Sigma-Aldrich product information

Structural Features

The compound contains several key structural elements that define its chemical behavior:

-

A tetrahydropyrimidine ring with two carbonyl groups at positions 2 and 4 (the dioxo component)

-

A sulfonamide group at position 5

-

A methyl group attached to the nitrogen of the sulfonamide functionality

This structural arrangement contributes to the compound's chemical reactivity, solubility characteristics, and potential binding interactions with biological targets. The presence of both hydrogen bond donors and acceptors in the molecule suggests potential for interaction with proteins and other biomolecules .

Structure-Activity Relationships

Molecular Features and Biological Activity

The compound's pharmacological potential likely stems from specific structural features:

-

The pyrimidine ring provides a rigid scaffold that can serve as a base for receptor binding

-

The carbonyl groups at positions 2 and 4 (dioxo) can participate in hydrogen bonding with target proteins

-

The sulfonamide group is known to interact with enzymes and proteins through both hydrogen bonding and electrostatic interactions

-

The N-methyl group may contribute to the compound's lipophilicity and membrane permeability

These structural features allow the molecule to potentially engage with biological targets through multiple interaction points, increasing the specificity of binding .

Comparison with Structural Analogs

Several related compounds provide context for understanding N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide's potential properties:

| Compound | Key Structural Difference | Molecular Weight | Notable Properties |

|---|---|---|---|

| N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | Reference compound | 205.19 g/mol | - |

| N-{2-[(adamantan-1-yl)oxy]ethyl}-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | Contains adamantyl group and 6-methyl substitution | 383.46 g/mol | logP: 1.626, Higher lipophilicity |

| N-Cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | Contains cyclopropyl group instead of methyl on sulfonamide | 245.26 g/mol | Potential for enhanced permeability |

| 6-methyl-N-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | Contains 6-methyl and methylbenzyl groups | - | Increased aromaticity and lipophilicity |

The structural variations among these compounds demonstrate how modifications to the core tetrahydropyrimidine-5-sulfonamide structure can yield derivatives with diverse physicochemical properties, potentially affecting their biological activities and pharmacokinetic profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume